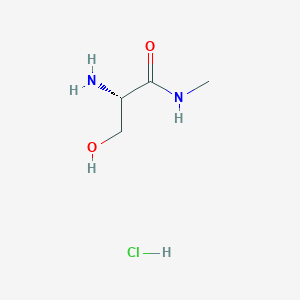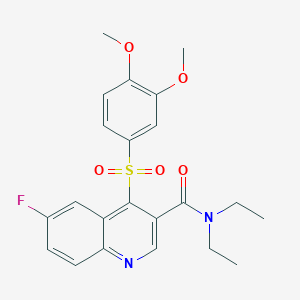
4-((3,4-dimethoxyphenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-((3,4-dimethoxyphenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide” is a complex organic molecule. It contains a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are important in the field of natural products, pharmaceuticals, and dyes .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, a sulfonyl group attached to a 3,4-dimethoxyphenyl group, and a diethylamino group. The presence of these functional groups would likely confer specific chemical properties to the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the functional groups mentioned above. The quinoline ring, for example, is aromatic and would therefore be relatively stable, but could potentially undergo electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its acidity, while the diethylamino group could make it a base .
Applications De Recherche Scientifique
Synthesis and Application in Antibacterial Research
The compound has been explored in the synthesis of new antibacterial agents. For instance, a study focused on the synthesis of 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinolin-3-carboxylic acid, highlighting its broad antibacterial activity and potential use in treating systemic infections (Goueffon et al., 1981).
Role in Organic Chemistry and Polymer Science
The compound has been used in organic chemistry, particularly in the synthesis of complex organic compounds. A study by Saitoh et al. (2001) discussed the synthesis of 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline using a cyclization process involving a similar sulfonyl compound (Saitoh et al., 2001). Additionally, Hsiao and Huang (1997) described the preparation of aromatic polyamides using ether-sulfone-dicarboxylic acids, showcasing the compound's applicability in polymer science (Hsiao & Huang, 1997).
Exploration in Medicinal Chemistry
In medicinal chemistry, research has been conducted on related fluoroquinoline derivatives. Kawamura et al. (2011) synthesized ¹⁸F-fluoroethyl GF120918 and XR9576 as PET probes for assessing the function of drug efflux transporters, indicating the compound's relevance in diagnostic imaging and drug delivery systems (Kawamura et al., 2011).
Application in Bioorganic Chemistry
In bioorganic chemistry, Xu et al. (2007) synthesized fluoro substituted sulphonamide benzothiazole derivatives, including a study of a similar 6-fluoroquinazoline derivative, for antimicrobial screening (Xu et al., 2007). This indicates the compound's potential in developing new antimicrobial agents.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(3,4-dimethoxyphenyl)sulfonyl-N,N-diethyl-6-fluoroquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O5S/c1-5-25(6-2)22(26)17-13-24-18-9-7-14(23)11-16(18)21(17)31(27,28)15-8-10-19(29-3)20(12-15)30-4/h7-13H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPXMVOYVTWQLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C=CC(=CC2=C1S(=O)(=O)C3=CC(=C(C=C3)OC)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,4-dimethoxyphenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


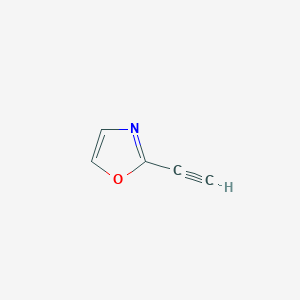
![3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine](/img/structure/B2602748.png)
![(3-Chlorophenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2602753.png)

![Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B2602755.png)
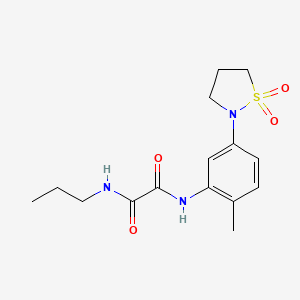
![[(1R,2R,4R,5R,6S,10R)-5-Hydroxy-10-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B2602758.png)
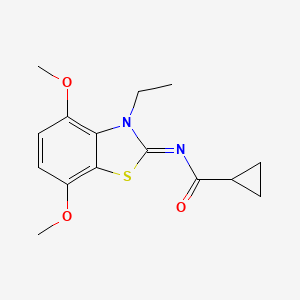

![3-Phenyl-2-prop-2-ynylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2602761.png)


